4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid

Catalog No.
S13684459
CAS No.
M.F
C7H10N2O3
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid

Product Name

4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid

IUPAC Name

4-hydroxy-1-propylpyrazole-3-carboxylic acid

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H10N2O3/c1-2-3-9-4-5(10)6(8-9)7(11)12/h4,10H,2-3H2,1H3,(H,11,12)

InChI Key

AHYFTJRAHUPUHI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)O)O

4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with the molecular formula C7H10N2O3C_7H_{10}N_2O_3 and a molecular weight of 170.17 g/mol. This compound features a hydroxyl group at the 4-position, a propyl group at the 1-position, and a carboxylic acid functional group at the 3-position of the pyrazole ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

The reactivity of 4-hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid can be attributed to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in acid-base chemistry.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly in the presence of activating agents.

These reactions allow for the modification of the compound to create derivatives with varied properties.

Pyrazole derivatives, including 4-hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid, have been studied for their pharmacological activities. They exhibit a range of biological effects such as:

  • Antimicrobial Activity: Some pyrazoles show efficacy against various microbial strains.
  • Anti-inflammatory Properties: Certain derivatives have been noted for their ability to reduce inflammation.
  • Antioxidant Effects: Pyrazole compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage.

These activities suggest that 4-hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid may have potential therapeutic applications.

The synthesis of 4-hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid can be achieved through various methods:

  • Cyclocondensation Reactions: Using hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.
  • Multicomponent Reactions: Combining hydrazines, aldehydes, and other reagents in one pot to yield pyrazoles efficiently.
  • Functional Group Transformations: Starting from simpler pyrazole derivatives and introducing hydroxyl or carboxylic acid groups through selective reactions.

Recent studies highlight eco-friendly and efficient methods that utilize mild reaction conditions and renewable resources .

The applications of 4-hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid extend across various fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Agricultural Chemicals: Possible applications as fungicides or herbicides based on its antimicrobial properties.
  • Material Science: Use in the synthesis of polymers or other materials that require specific functional groups for enhanced performance.

Interaction studies involving 4-hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid focus on its binding affinity with biological targets. Research indicates that:

  • It may interact with enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.
  • Studies using molecular docking techniques reveal potential interactions with receptors related to pain and inflammation .

Such interactions are crucial for understanding its therapeutic potential and guiding future drug design efforts.

Several compounds share structural similarities with 4-hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-HydroxyphenylpyrazoleHydroxyl group on phenyl ringEnhanced solubility and biological activity
5-MethylpyrazoleMethyl substitution at the 5-positionDifferent pharmacokinetic properties
3-CarboxypyrazoleCarboxylic acid at the 3-positionIncreased acidity and reactivity
PyrazolopyrimidineFused pyrimidine ringBroader spectrum of biological activity

These compounds illustrate the diversity within pyrazole derivatives, highlighting how modifications can lead to distinct chemical behaviors and biological activities.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

170.06914219 g/mol

Monoisotopic Mass

170.06914219 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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